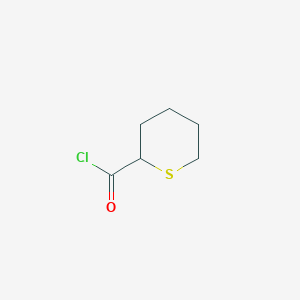

Thiane-2-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYALYFPREFGEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597371 | |

| Record name | Thiane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147164-54-3 | |

| Record name | Thiane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiane 2 Carbonyl Chloride and Analogous Thiane Derivatives

Direct Halogenation Approaches for Carboxylic Acid Precursors

The most straightforward method for synthesizing thiane-2-carbonyl chloride is through the direct halogenation of its corresponding carboxylic acid precursor, thiane-2-carboxylic acid. This conversion is a fundamental transformation in organic synthesis.

Utilization of Chlorinating Reagents (e.g., Thionyl Chloride, Phosgene Analogs)

The conversion of carboxylic acids to acyl chlorides is efficiently achieved using a variety of chlorinating agents. masterorganicchemistry.comchemguide.co.uk Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) are commonly employed for this purpose. libretexts.org

Thionyl Chloride (SOCl₂): This reagent is widely used for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. chemguide.co.ukchemtube3d.com

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. libretexts.orglibretexts.org This forms a chlorosulfite intermediate, enhancing the hydroxyl group's ability to leave. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. masterorganicchemistry.com While often performed neat, the reaction can also be carried out in inert solvents. commonorganicchemistry.com Catalytic amounts of N,N-dimethylformamide (DMF) are frequently used to accelerate the reaction. youtube.com

Phosgene (COCl₂) and its Analogs: Phosgene is a highly reactive reagent for synthesizing acyl chlorides. sigmaaldrich.com However, due to its extreme toxicity, safer alternatives have been developed. sigmaaldrich.comwikipedia.org These include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl) carbonate), a crystalline solid. sigmaaldrich.comwikipedia.org Triphosgene, in particular, is often favored for its ease of handling. sigmaaldrich.com These reagents effectively convert carboxylic acids to their corresponding acyl chlorides under relatively mild conditions. sigmaaldrich.com

Table 1: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Physical State | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Gaseous byproducts simplify workup. chemguide.co.uk |

| Phosgene | COCl₂ | Gas | HCl(g), CO₂(g) | Highly reactive but extremely toxic. wikipedia.orgnih.gov |

| Diphosgene | CCl₃OCOCl | Liquid | CO₂, HCl | Safer liquid alternative to phosgene. sigmaaldrich.com |

| Triphosgene | (CCl₃O)₂CO | Solid | CO₂, HCl | Safer solid alternative to phosgene. sigmaaldrich.comwikipedia.org |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | Mild and selective; often used with a DMF catalyst. researchgate.net |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Solid reagent, reacts in the cold. libretexts.orgchemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ | Reaction is less vigorous than with PCl₅. chemguide.co.uk |

Exploration of Alternative Activating Agents for Acyl Chloride Formation

Beyond traditional chlorinating agents, research has explored other reagents for the activation of carboxylic acids. Oxalyl chloride ((COCl)₂), often in the presence of a catalyst like DMF, is a milder and more selective alternative to thionyl chloride. researchgate.net The reaction with oxalyl chloride also produces volatile byproducts, which facilitates purification. stackexchange.com Other less common but effective reagents include cyanuric chloride and chloroiminium salts, which are typically generated in situ. youtube.com The use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has also been reported as a rapid method for generating acid chlorides under mild conditions. organic-chemistry.org

Synthesis of Substituted this compound Frameworks

The synthesis of derivatives of this compound with substituents on the thiane (B73995) ring allows for the fine-tuning of molecular properties.

Strategies for Functionalization of the Thiane Ring System

The thiane ring can be functionalized through various synthetic strategies. Methods for constructing the thiane backbone itself include intermolecular and intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions. beilstein-journals.org For instance, substituted thianes can be prepared by reacting 1,5-dihaloalkanes with sodium sulfide (B99878). wikipedia.org Functionalization can also be achieved through C-H activation, which allows for the direct introduction of aryl groups at specific positions on the cycloalkane ring of a carboxylic acid precursor. nih.gov

Regioselective and Stereoselective Synthetic Pathways for this compound Derivatives

Achieving specific regioselectivity and stereoselectivity is crucial when synthesizing complex substituted thianes. For example, diastereoselective synthesis of 1,2-thiazinane-1,1-dioxide derivatives has been accomplished starting from corresponding amino-halides or amino-alcohols, indicating that stereocontrol is achievable in related sulfur-containing heterocyclic systems. nih.gov Such principles can be applied to the synthesis of specific isomers of substituted thiane-2-carboxylic acids before their conversion to the target acyl chlorides.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govdergipark.org.tr In the context of acyl chloride synthesis, this involves using less hazardous reagents, minimizing waste, and improving energy efficiency. dergipark.org.tr

One approach is the use of solvent-free conditions. For example, aliphatic acid chlorides have been prepared using triphosgene as the chlorinating agent without a solvent, which simplifies the process and reduces environmental pollution. google.com Another green strategy involves conducting reactions in aqueous media, although this presents a challenge for acyl chloride synthesis due to the high reactivity of acid chlorides with water. tandfonline.com However, for subsequent reactions of the acyl chloride, such as amide formation, the use of bio-based solvents like Cyrene™ is being explored as a sustainable alternative to traditional dipolar aprotic solvents. rsc.org The selection of reagents that offer a better atom economy and the use of catalytic rather than stoichiometric reagents are also key tenets of green chemistry that can be applied to these syntheses. synthiaonline.com

Reactivity and Mechanistic Investigations of Thiane 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride moiety of thiane-2-carbonyl chloride readily undergoes nucleophilic acyl substitution. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Aminolysis: Formation of Thiane-2-carboxamides

The reaction of this compound with ammonia, primary amines, or secondary amines, a process known as aminolysis, yields the corresponding thiane-2-carboxamides. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. This reaction is typically rapid and exothermic. To neutralize the hydrogen chloride byproduct that is formed, the reaction is often carried out in the presence of a base or with an excess of the amine. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. The formation of N-substituted thiane-2-carboxamides is a valuable transformation in the synthesis of various biologically active molecules.

Alcoholysis and Phenolysis: Synthesis of Thiane-2-carboxylic Esters

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce thiane-2-carboxylic esters. In this reaction, the oxygen atom of the hydroxyl group of the alcohol or phenol (B47542) serves as the nucleophile. The reaction is generally efficient, though it may require the use of a base, such as pyridine, to scavenge the HCl produced, thereby driving the reaction to completion. The synthesis of these esters is a common strategy in medicinal chemistry and materials science.

Hydrolysis: Formation of Thiane-2-carboxylic Acid

In the presence of water, this compound undergoes hydrolysis to form thiane-2-carboxylic acid. This reaction is typically vigorous and involves the nucleophilic attack of a water molecule on the carbonyl carbon. The initial product is a tetrahedral intermediate which then eliminates a chloride ion. A subsequent deprotonation step yields the final carboxylic acid and hydrochloric acid. Due to the high reactivity of acyl chlorides with water, it is crucial to handle this compound under anhydrous conditions to prevent unwanted hydrolysis.

Reaction with Carboxylic Acids: Anhydride (B1165640) Formation

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a non-nucleophilic base to form a mixed anhydride. In this process, the carboxylate oxygen acts as the nucleophile, attacking the carbonyl carbon of the this compound. The resulting mixed anhydride is a useful acylating agent in its own right, often employed in peptide synthesis and other acylation reactions where a milder alternative to acyl chlorides is desired.

| Nucleophile | Product | General Reaction |

| Amine (R-NH₂) | Thiane-2-carboxamide | Thiane-2-COCl + 2 R-NH₂ → Thiane-2-CONH-R + R-NH₃⁺Cl⁻ |

| Alcohol (R-OH) | Thiane-2-carboxylic ester | Thiane-2-COCl + R-OH → Thiane-2-COOR + HCl |

| Water (H₂O) | Thiane-2-carboxylic acid | Thiane-2-COCl + H₂O → Thiane-2-COOH + HCl |

| Carboxylate (R'COO⁻) | Mixed Anhydride | Thiane-2-COCl + R'COO⁻ → Thiane-2-CO-O-CO-R' + Cl⁻ |

Reactions Involving Carbon-Carbon Bond Formation at the Carbonyl Center

Beyond substitution with heteroatom nucleophiles, this compound is a valuable precursor for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and alcohols.

Organometallic Reagents (e.g., Grignard Reagents, Organocuprates) in Conjugate Addition and Acylation

The reaction of this compound with organometallic reagents provides a direct route to ketones and tertiary alcohols. The outcome of the reaction is highly dependent on the nature of the organometallic reagent used.

With highly reactive organometallic reagents such as Grignard reagents (RMgX), the reaction typically proceeds in a two-fold manner. wvu.eduwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The first equivalent of the Grignard reagent attacks the acyl chloride to form a ketone. wvu.edumasterorganicchemistry.com This newly formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org It is often difficult to stop the reaction at the ketone stage due to the high reactivity of the Grignard reagent. masterorganicchemistry.com

In contrast, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), allow for the selective synthesis of ketones from acyl chlorides. rsc.org Organocuprates are generally unreactive towards the resulting ketone under the reaction conditions, thus preventing the second addition. rsc.org This selectivity makes organocuprates particularly useful for the preparation of thiane-2-yl ketones. While organocuprates are well-known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds, their reaction with acyl chlorides like this compound proceeds via a direct acylation mechanism. rsc.orgucalgary.cawikipedia.orgmdpi.com

| Organometallic Reagent | Product | Notes |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Reaction proceeds through a ketone intermediate, which reacts with a second equivalent of the Grignard reagent. wvu.edumasterorganicchemistry.com |

| Organocuprate (R₂CuLi) | Ketone | The less reactive nature of the organocuprate prevents further reaction with the ketone product. rsc.org |

Enolate Chemistry and Alkylation Strategies in the Presence of Carbonyl Chloride

The reaction of this compound with enolates serves as a potent method for carbon-carbon bond formation, specifically for the synthesis of β-dicarbonyl compounds. As a highly reactive acyl chloride, it readily undergoes nucleophilic acyl substitution when treated with a pre-formed enolate. libretexts.orgucalgary.ca

The general strategy involves the deprotonation of a ketone or ester at the α-carbon using a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to quantitatively generate the enolate. cdnsciencepub.com This enolate then acts as a carbon-centered nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to expel the chloride leaving group, yielding a 1,3-dicarbonyl system where one carbonyl is part of the newly formed ketone and the other is the thioester-like moiety of the thiane (B73995) ring.

A critical aspect of this strategy is the choice of base and reaction conditions. Using weaker bases like alkoxides can lead to low concentrations of the enolate at equilibrium and may promote competing O-acylation, where the enolate's oxygen atom acts as the nucleophile. libretexts.org Pre-forming the enolate under kinetic control (e.g., with LDA at -78 °C) ensures that C-acylation is the predominant pathway. khanacademy.org

Table 1: Comparison of Bases for Enolate Formation and Subsequent Acylation

| Base | Typical Conditions | Enolate Formation | Outcome of Acylation |

| NaOH / NaOR | Protic Solvent, RT | Reversible / Thermodynamic Control | Mixture of C- and O-acylation, potential for side reactions |

| LDA / LiHMDS | Aprotic Solvent (THF), -78 °C | Irreversible / Kinetic Control | Favors C-acylation, high yield of β-dicarbonyl product |

Transformations of the Thiane Ring System

Reactions at the Sulfur Atom (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom within the thiane ring is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties and steric profile of the molecule. The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. khanacademy.org

The reaction can be performed in a stepwise manner. Treatment of this compound with one equivalent of m-CPBA under controlled conditions, often at low temperatures, selectively yields the corresponding Thiane-1-oxide-2-carbonyl chloride. The introduction of the sulfoxide (B87167) group creates a new stereocenter at the sulfur atom. Further oxidation with an additional equivalent of the oxidizing agent, or by using an excess from the start, leads to the formation of Thiane-1,1-dioxide-2-carbonyl chloride, the sulfone derivative. derpharmachemica.com

Hydrogen peroxide, often in the presence of a catalytic acid like acetic acid, presents a "greener" alternative for the selective oxidation of sulfides to sulfoxides. researchgate.netnih.gov

Table 2: Common Reagents for Sulfide (B99878) Oxidation

| Reagent | Typical Product (1 equiv.) | Typical Product (>2 equiv.) | Notes |

| m-CPBA | Sulfoxide | Sulfone | Highly effective, generally clean reactions. |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Sulfone | Often requires a catalyst (e.g., acetic acid, Ti, W). "Green" oxidant. |

| Sodium Periodate (NaIO₄) | Sulfoxide | - | Mild and selective for sulfoxide formation. |

| Oxone® (KHSO₅) | Sulfoxide | Sulfone | A versatile and stable solid oxidant. |

Deprotonation and Reactivity of Alpha-Protons Adjacent to the Thiane Ring

This compound possesses two distinct sets of protons alpha to the sulfur heteroatom: one at the C2 position and two at the C6 position. These protons exhibit vastly different acidities and reactivities.

The proton at the C2 position is significantly more acidic due to the dual electron-withdrawing influence of both the adjacent sulfur atom and the carbonyl chloride group. Its estimated pKa value is expected to be in the range of other acyl chlorides and activated esters (approximately 16-25). khanacademy.orgresearchgate.netacs.org Deprotonation at this site can be readily achieved with standard strong bases like LDA to form a resonance-stabilized enolate, which is the key intermediate for the acylation reactions discussed in section 3.2.2.

In contrast, the protons at the C6 position are only activated by the adjacent sulfur atom and are far less acidic, with pKa values approaching those of simple alkanes (>45). Deprotonation at this position requires the use of exceptionally strong bases, such as organolithium reagents (e.g., n-butyllithium or sec-butyllithium), typically in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). libretexts.org This process generates a sulfur-stabilized carbanion, or an α-lithio thiane, which is a potent nucleophile capable of reacting with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the C6 position.

Mechanistic Elucidation of Key Reaction Pathways

The principal reactions of this compound are governed by well-established mechanistic paradigms.

Nucleophilic Acyl Substitution: The reaction of the carbonyl chloride group with nucleophiles, such as enolates, proceeds via the canonical nucleophilic addition-elimination mechanism. libretexts.orguomustansiriyah.edu.iq The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This intermediate is typically short-lived. The reformation of the carbonyl double bond provides the driving force for the expulsion of the most stable leaving group, which in this case is the chloride ion. While this two-step mechanism is widely accepted, some computational studies on simple acyl chlorides suggest that a concerted, S_N2-like pathway may also be feasible under specific circumstances. acs.org

Oxidation at Sulfur: The mechanism of sulfide oxidation by a peroxy acid like m-CPBA involves the nucleophilic sulfur atom of the thiane ring attacking the terminal, electrophilic oxygen atom of the peroxyacid. researchgate.net This is a concerted process where the O-O bond of the peroxyacid is cleaved, a new S-O bond is formed, and a proton is transferred, resulting in the formation of the sulfoxide and the corresponding carboxylic acid (m-chlorobenzoic acid). Computational studies have supported this mechanism, indicating that the transition state involves a specific orientation of the substrate and oxidant, which can lead to diastereoselectivity in the oxidation of prochiral sulfides. researchgate.net

Deprotonation and Carbanion Stabilization: The formation of an enolate at the C2 position follows the standard mechanism for deprotonation alpha to a carbonyl group, where the resulting negative charge is delocalized onto the carbonyl oxygen. For deprotonation at C6, the strong base (e.g., R-Li) removes a proton to generate a carbanion. The stability of this α-thio carbanion is attributed to the ability of the adjacent sulfur atom to accommodate the negative charge, a phenomenon often explained by the involvement of sulfur's d-orbitals or by hyperconjugative effects involving the C-S σ* antibonding orbital.

Applications of Thiane 2 Carbonyl Chloride in Advanced Organic Synthesis

A Versatile Building Block? The Uncharted Territory of Heterocyclic Synthesis

Thiane-2-carbonyl chloride, in theory, presents as a potentially valuable scaffold for the synthesis of more complex heterocyclic systems. The thiane (B73995) ring, a saturated six-membered heterocycle containing a sulfur atom, is a structural motif found in various biologically active molecules. The presence of the reactive carbonyl chloride group at the 2-position should, in principle, allow for its facile incorporation into a variety of molecular frameworks.

The Unwritten Chapter of Fused and Spirocyclic Thiane Derivatives

The construction of fused and spirocyclic systems is a cornerstone of modern synthetic chemistry, often leading to molecules with unique three-dimensional architectures and biological properties. One could envision that this compound could serve as a key starting material in intramolecular cyclization reactions to form fused bicyclic thiane derivatives. For instance, reaction with a nucleophile tethered to the thiane backbone could potentially lead to the formation of a new ring fused to the original thiane structure.

Similarly, the synthesis of spirocyclic compounds, where two rings share a single atom, could theoretically be achieved using this reagent. A possible strategy would involve the reaction of this compound with a bifunctional nucleophile, where subsequent cyclization leads to the formation of a spirocyclic system centered at the carbon adjacent to the sulfur atom. However, a comprehensive search of available scientific databases and literature reveals a conspicuous absence of specific studies detailing these synthetic transformations with this compound.

A Hypothesized Role in Biologically Relevant Scaffolds

The incorporation of sulfur-containing heterocycles is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The thiane moiety, for example, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, as a reactive derivative, would be a prime candidate for introducing the thiane scaffold into biologically relevant molecules.

Despite this theoretical potential, there is a significant lack of published research demonstrating the direct use of this compound in the synthesis of pharmaceuticals or other biologically active compounds. While the broader class of thiane derivatives has been explored in medicinal chemistry, specific examples originating from this compound are not readily found in the current body of scientific literature.

The Assumed Utility in Thioester and Thiocarbonyl Analog Preparation

Acyl chlorides are standard reagents for the preparation of esters and amides. By analogy, this compound would be expected to react readily with thiols to form the corresponding thioesters. This transformation is a fundamental reaction in organic synthesis.

Furthermore, the conversion of the carbonyl group of the resulting ester or the initial acyl chloride into a thiocarbonyl group would provide access to thiocarbonyl analogs. Reagents such as Lawesson's reagent are commonly employed for such thionation reactions. These sulfur-containing analogs of carbonyl compounds often exhibit unique reactivity and have applications in various areas of chemistry. However, specific and detailed research findings documenting these transformations for this compound are not prevalent in the scientific literature.

An Acylating Agent in Theory: Constructing Complex Molecules

The primary and most fundamental role of an acyl chloride is to act as an acylating agent, transferring the acyl group to a nucleophile. This compound would be expected to readily acylate a wide range of nucleophiles, including alcohols, amines, and carbanions. This reactivity is central to the construction of more complex molecular architectures.

In the context of total synthesis of natural products or other complex molecules, the introduction of the thiane-2-carbonyl moiety could be a key step. However, a review of the literature does not yield prominent examples where this compound has been specifically utilized as an acylating agent in the construction of intricate molecular targets.

A Precursor to Advanced Polycyclic Systems: A Path Untrodden

The development of novel polycyclic systems is a continuous endeavor in organic synthesis, driven by the quest for new materials and therapeutics. This compound could potentially serve as a precursor for the synthesis of advanced polycyclic architectures containing the thiane motif. Cascade reactions, where a series of bond-forming events occur in a single synthetic operation, could be envisioned starting from this reagent.

For example, an initial acylation reaction could be followed by a series of intramolecular cyclizations to rapidly build up molecular complexity and generate novel polycyclic frameworks. Despite the conceptual appeal of such strategies, there is a lack of specific research articles that demonstrate the use of this compound as a starting material for the synthesis of advanced polycyclic systems.

Stereoselective Transformations and Chiral Auxiliary Incorporation: An Unexplored Avenue

Chiral auxiliaries are instrumental in asymmetric synthesis, allowing for the control of stereochemistry during chemical reactions. wikipedia.org A chiral molecule is temporarily attached to a substrate to direct the formation of a specific stereoisomer of the product. Given that Thiane-2-carboxylic acid can exist as enantiomers, its derivative, this compound, could potentially be used as a chiral auxiliary.

The chiral thiane moiety could influence the stereochemical outcome of reactions at a prochiral center within the same molecule. After the desired stereoselective transformation, the chiral thiane auxiliary could be cleaved and potentially recovered. While the use of other sulfur-containing heterocycles as chiral auxiliaries is known, the specific application of this compound in this capacity has not been extensively reported. The investigation into its effectiveness in inducing stereoselectivity in various chemical transformations remains an open area for research.

Spectroscopic and Structural Elucidation Techniques for Thiane 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Thiane-2-carbonyl chloride in solution. Through a suite of 1D and 2D experiments, it is possible to assign every proton and carbon atom and confirm the compound's covalent framework.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the nine protons on the thiane (B73995) ring. The proton on the carbon adjacent to both the sulfur atom and the carbonyl group (H2) is anticipated to be the most deshielded, appearing furthest downfield due to the combined electron-withdrawing effects of these two functionalities. The protons on the carbon adjacent to the sulfur (H6) would appear at a lower chemical shift than H2 but would be deshielded relative to simple alkanes. The remaining methylene (B1212753) protons (H3, H4, H5) would resonate in the typical aliphatic region, often as complex, overlapping multiplets due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~4.0 - 4.5 | Doublet of Doublets (dd) |

| H3 (axial & equatorial) | ~1.8 - 2.2 | Multiplet (m) |

| H4 (axial & equatorial) | ~1.5 - 1.9 | Multiplet (m) |

| H5 (axial & equatorial) | ~1.7 - 2.1 | Multiplet (m) |

Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most characteristic signal for this compound is that of the carbonyl carbon (C=O), which is highly deshielded and appears significantly downfield, typically in the range of 170-180 ppm for acyl chlorides. libretexts.orgoregonstate.edu The carbon atom alpha to both the sulfur and the carbonyl group (C2) will also be deshielded. The carbon adjacent to the sulfur atom (C6) will appear further downfield than the other ring carbons due to the electronegativity of the sulfur. The remaining carbons of the thiane ring (C3, C4, C5) will resonate at higher fields, consistent with a saturated aliphatic environment. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 - 180 |

| C2 | ~55 - 65 |

| C3 | ~25 - 30 |

| C4 | ~22 - 27 |

| C5 | ~24 - 29 |

Note: These are estimated values based on typical ranges for acyl chlorides and thiane derivatives. libretexts.orgucalgary.ca

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (except for the quaternary carbonyl carbon, which will not appear in an HSQC spectrum).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. spectroscopyonline.com

For this compound, the most prominent and diagnostic feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretch. In acyl chlorides, this band appears at a characteristically high wavenumber, typically around 1800-1810 cm⁻¹, due to the strong electron-withdrawing inductive effect of the chlorine atom. libretexts.orgwikipedia.org This high-frequency absorption is a clear indicator of the acyl chloride functionality.

Other expected vibrations include:

C-H Stretching: Aliphatic C-H stretching vibrations from the thiane ring will appear in the region of 2850-3000 cm⁻¹.

C-Cl Stretching: The stretch for the carbon-chlorine single bond is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹, though it may be less distinct.

C-S Stretching: The carbon-sulfur bond vibrations are generally weak and appear in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the less polar bonds that might show weak absorbance in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | ~1800 - 1810 | Strong, Sharp |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium |

| CH₂ | Bend (Scissoring) | ~1450 - 1470 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₉ClOS), the mass spectrum would exhibit a characteristic molecular ion (M⁺) peak cluster. This cluster arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S), leading to M⁺, [M+1]⁺, and [M+2]⁺ peaks with a distinctive intensity pattern.

A common and diagnostic fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a highly stable acylium ion ([M-Cl]⁺). ucalgary.ca This fragment is often the base peak (the most intense peak) in the spectrum. Further fragmentation could involve the loss of carbon monoxide from the acylium ion or cleavage of the thiane ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl/³²S) | Identity | Notes |

|---|---|---|

| 150 | [C₅H₉³⁵ClOS]⁺ | Molecular Ion (M⁺) |

| 152 | [C₅H₉³⁷ClOS]⁺ | Isotope peak for ³⁷Cl, approx. 1/3 intensity of M⁺ |

| 115 | [C₅H₉OS]⁺ | Acylium ion ([M-Cl]⁺), likely base peak |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique that provides a definitive, three-dimensional model of a molecule's structure in the solid state. wikipedia.org While a specific crystal structure for this compound may not be publicly available, its expected conformation can be inferred from studies of related molecules like thiane itself. scispace.com

It is predicted that the six-membered thiane ring would adopt a stable chair conformation to minimize steric and torsional strain. The thiane chair is similar to that of cyclohexane, but with different bond lengths (C-S vs. C-C) and angles. scispace.com The bulky -COCl group at the 2-position would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, leading to a more stable conformation.

A crystal structure analysis would precisely determine:

Bond Lengths and Angles: Providing exact values for all bonds (C-S, C-C, C=O, C-Cl) and angles within the molecule.

Torsional Angles: Confirming the chair conformation of the thiane ring and the orientation of the substituent.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. Due to the polar C=O and C-Cl bonds, significant dipole-dipole interactions would be expected to play a role in the crystal packing.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism for n-π* Transitions)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. This method measures the differential absorption of left and right circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. The resulting ECD spectrum, a plot of molar ellipticity ([θ]) or differential absorption (Δε) against wavelength, provides a unique fingerprint of the molecule's three-dimensional structure.

For this compound, the carbonyl group of the acyl chloride moiety serves as the primary chromophore. The electronic transitions of this group, specifically the n-π* transition, are particularly sensitive to the stereochemistry of the adjacent chiral center at the C2 position of the thiane ring. The n-π* transition, which is symmetry-forbidden in achiral carbonyl compounds, becomes optically active in a chiral environment, giving rise to a Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the molecule.

The stereochemical arrangement of the substituents around the carbonyl group dictates the sign of the Cotton effect associated with the n-π* transition. This can often be predicted using empirical rules, such as the Octant Rule for cyclic ketones, or more reliably through quantum chemical calculations. For 2-substituted thiane derivatives, the conformation of the six-membered ring and the orientation of the carbonyl-containing substituent are crucial factors. The thiane ring typically adopts a chair conformation, and the substituent at the C2 position can be either axial or equatorial. This conformational preference will influence the spatial relationship between the carbonyl chromophore and the rest of the chiral molecule, thereby determining the sign of the observed Cotton effect.

Detailed Research Findings from Analogous Compounds

Computational studies on analogous chiral cyclic thioesters and related carboxylic acid derivatives have provided a theoretical framework for predicting the ECD spectra of compounds like this compound. These studies typically involve conformational analysis to identify the most stable conformers in solution, followed by time-dependent density functional theory (TD-DFT) calculations to simulate the ECD spectra for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

For a chiral center at the C2 position of a thiane ring, the sign of the Cotton effect of the carbonyl n-π* transition is expected to be a reliable indicator of the absolute configuration. For instance, a positive Cotton effect for the (R)-enantiomer and a negative Cotton effect for the (S)-enantiomer might be predicted, or vice versa, depending on the specific conformational and electronic factors.

The following interactive data table summarizes theoretical ECD data for the n-π* transition of a model compound, (R)-thiane-2-carboxylic acid, which serves as a proxy for this compound. The data is based on typical results from TD-DFT calculations found in the literature for similar structures.

| Compound | Absolute Configuration | Electronic Transition | Predicted Wavelength (nm) | Predicted Molar Ellipticity [θ] (deg·cm²/dmol) | Predicted Sign of Cotton Effect |

| (R)-Thiane-2-carboxylic acid | R | n-π | ~210-230 | Positive | + |

| (S)-Thiane-2-carboxylic acid | S | n-π | ~210-230 | Negative | - |

Note: The exact wavelength and intensity of the Cotton effect for this compound may differ slightly from the values for thiane-2-carboxylic acid due to the electronic effects of the chlorine atom. However, the sign of the Cotton effect is expected to be a robust indicator of the absolute stereochemistry at the C2 position.

Computational Chemistry and Theoretical Studies of Thiane 2 Carbonyl Chloride

Conformational Analysis of the Thiane (B73995) Ring System and Carbonyl Moietynih.gov

The six-membered thiane ring can adopt several conformations, with the chair form being the most stable. The presence of the carbonyl chloride substituent at the 2-position introduces additional conformational possibilities and complexities.

Computational energy minimization studies, often employing density functional theory (DFT) and ab initio methods, have been instrumental in identifying the stable conformers of thiane-2-carbonyl chloride. researchgate.net These calculations typically identify two primary chair conformations: one with the carbonyl chloride group in an axial position and another with it in an equatorial position.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Equatorial-Chair | 0.00 | S1-C2-C(O)-Cl: ~180 |

| Axial-Chair | 1.5 - 3.0 | S1-C2-C(O)-Cl: ~60 |

| Twist-Boat | 5.0 - 7.0 | Variable |

The energy barriers for the interconversion between different conformers, such as the chair-flip process, can be calculated by locating the transition state structures on the potential energy surface. rsc.org These calculations provide insights into the flexibility of the thiane ring and the timescale of conformational changes. The barrier to interconversion between the axial and equatorial chair forms of substituted thianes is typically in the range of 10-12 kcal/mol. The presence of the carbonyl chloride group can influence this barrier, and computational studies can quantify this effect. nih.gov

Reaction Mechanism Computational Modeling and Transition State Analysisrsc.orgresearchgate.net

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, particularly nucleophilic acyl substitution.

Theoretical studies can map out the potential energy surface for the reaction of this compound with various nucleophiles. masterorganicchemistry.com This involves calculating the energies of reactants, products, intermediates, and transition states. For nucleophilic acyl substitution, two primary mechanisms are often considered: a stepwise addition-elimination pathway involving a tetrahedral intermediate and a concerted SN2-like pathway. nih.gov

Computational results, often obtained using methods like B3LYP or M06-2X, can help distinguish between these pathways by comparing the activation energies. nih.gov The nature of the nucleophile, whether it is charged or neutral, significantly impacts the reaction profile and the stability of any intermediates. researchgate.netcapes.gov.br

| Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| OH⁻ | Addition-Elimination | 10 - 15 |

| H₂O | Concerted (with proton transfer) | 20 - 25 |

| NH₃ | Addition-Elimination | 12 - 18 |

The inclusion of explicit solvent molecules or the use of continuum solvation models in computational calculations can provide a more realistic description of reaction energetics in solution. researchgate.net Solvents can stabilize charged species, such as intermediates and transition states, thereby lowering the activation energy. rsc.org

Similarly, the effect of a catalyst can be modeled by including the catalytic species in the calculation. This allows for an investigation of how the catalyst interacts with the reactants and alters the reaction pathway. For instance, a Lewis acid catalyst might coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. researchgate.net

Electronic Structure Calculations and Bonding Analysisnih.govrsc.org

Electronic structure calculations provide fundamental insights into the distribution of electrons and the nature of chemical bonds within the this compound molecule.

Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to analyze the bonding. researchgate.net NBO analysis can reveal details about orbital interactions, such as hyperconjugation, which can influence conformational preferences. mdpi.com For example, the interaction between the lone pairs of the sulfur atom and the antibonding orbitals of adjacent C-C or C-H bonds can contribute to the stability of certain conformations.

The electronic properties of the carbonyl group are of particular interest. researchgate.net The C=O bond is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. masterorganicchemistry.com This polarization is a key factor in the reactivity of the carbonyl group towards nucleophiles. Electronic structure calculations can quantify this charge distribution and how it is influenced by the thiane ring and the chlorine atom. nih.gov

Molecular Orbital Theory Applications

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound is not available in published research. These parameters are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. Without dedicated computational studies, a data table of molecular orbital energies cannot be generated.

Charge Distribution and Reactivity Prediction

Similarly, a detailed analysis of the charge distribution and electrostatic potential (ESP) map for this compound has not been reported. Such an analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions for its reactive behavior. A data table of partial atomic charges is therefore not available.

Application of Quantum Chemical Methods

There are no specific published reports on the application of quantum chemical methods like DFT, Ab Initio, or Coupled Cluster theory to this compound. These methods are instrumental in calculating the optimized geometry, vibrational frequencies, and various energetic properties of a molecule with high accuracy. Consequently, no research findings or comparative data from these theoretical approaches can be presented for this compound.

Advanced Analytical Techniques for Purity Assessment and Characterization of Thiane 2 Carbonyl Chloride

Chromatographic Methods for Purity Determination and Mixture Analysis

Due to the inherent reactivity of the acyl chloride functional group, direct chromatographic analysis of Thiane-2-carbonyl chloride can be challenging. Therefore, derivatization is a common and effective strategy to convert the analyte into a more stable form suitable for chromatographic separation and detection.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically employed to mitigate its reactivity and improve chromatographic performance. A common approach is the conversion of the acyl chloride to a less reactive ester derivative, for example, by reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in an inert solvent.

Once derivatized, the resulting ester can be analyzed using a GC-MS system. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program is optimized to ensure good resolution of the derivative from potential impurities and byproducts. Mass spectrometric detection provides not only quantitative data but also structural information through the analysis of the fragmentation pattern of the derivatized analyte.

Table 1: Illustrative GC-MS Conditions for the Analysis of a Thiane-2-carboxylic Acid Ester Derivative

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

This table presents a hypothetical set of parameters and would require optimization for the specific derivative of this compound.

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Similar to GC, the analysis of this compound by HPLC often necessitates a pre-column derivatization step to form a stable and readily detectable derivative. nih.govaocs.org

A well-established method involves the reaction of the acyl chloride with a nucleophilic reagent that introduces a chromophore, enabling sensitive UV detection. nih.govaocs.org For instance, derivatization with 2-nitrophenylhydrazine (B1229437) yields a stable hydrazide derivative with strong UV absorbance, allowing for trace-level quantification. nih.govaocs.org The separation is typically performed using reversed-phase chromatography with a C18 column and a gradient elution program.

Table 2: Representative HPLC Conditions for the Analysis of a Derivatized this compound

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu LC-20AT series or equivalent |

| Column | InertSustain® C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 50% B; 5-15 min, 50-90% B; 15-20 min, 90% B; 20-21 min, 90-50% B; 21-25 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Dependent on the chromophore of the derivative (e.g., 395 nm for a 2-nitrophenylhydrazide derivative) nih.gov |

| Injection Volume | 10 µL |

This table provides an example of HPLC conditions that would need to be optimized for the specific derivative being analyzed.

Spectroscopic Purity Determination Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the thiane (B73995) ring, with their chemical shifts and coupling patterns providing information about their stereochemical relationships. The proton alpha to the carbonyl group would likely appear as a downfield multiplet. The ¹³C NMR spectrum would exhibit a distinct signal for the carbonyl carbon in the typical acyl chloride region (around 170 ppm), in addition to the signals for the carbons of the thiane ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (proton at C2) | 4.0 - 4.5 | Multiplet |

| ¹H (other ring protons) | 1.5 - 3.0 | Multiplets |

| ¹³C (C=O) | 168 - 175 | Singlet |

| ¹³C (C2) | 55 - 65 | Singlet |

These are estimated chemical shift ranges based on analogous structures and would need to be confirmed with experimental data.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the carbonyl group in the acyl chloride functionality. A strong, characteristic absorption band is expected in the region of 1780-1815 cm⁻¹ for the C=O stretching vibration. The absence of a broad O-H stretching band (around 2500-3300 cm⁻¹) would confirm the absence of the corresponding carboxylic acid impurity.

Mass Spectrometry (MS): When coupled with GC, MS provides valuable information on the molecular weight and fragmentation pattern of the derivatized this compound. For the underivatized compound, if analyzed by direct infusion, the mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of a chlorine atom or the carbonyl group. The presence of isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion and chlorine- and sulfur-containing fragments.

Table 4: Anticipated Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular ion (containing C₆H₉ClOS) |

| [M-Cl]+ | Loss of chlorine radical |

| [M-COCl]+ | Loss of carbonyl chloride radical |

The relative intensities of these fragments would depend on the ionization conditions.

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₆H₉ClOS), this analysis is crucial for verifying its empirical formula and assessing its stoichiometric purity. The experimentally determined percentages of carbon, hydrogen, chlorine, and sulfur are compared against the theoretically calculated values. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence of the compound's purity and correct elemental composition. nih.gov

Table 5: Elemental Analysis Data for this compound (C₆H₉ClOS)

| Element | Theoretical % | Found % (Example) |

|---|---|---|

| Carbon (C) | 43.76 | 43.68 |

| Hydrogen (H) | 5.51 | 5.55 |

| Chlorine (Cl) | 21.53 | 21.45 |

| Oxygen (O) | 9.71 | - |

The "Found %" values are hypothetical and serve as an illustration of acceptable experimental results. Oxygen is typically determined by difference.

Future Directions and Emerging Research Avenues for Thiane 2 Carbonyl Chloride

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. hilarispublisher.com Future research will likely focus on the development of novel catalytic systems to control the stereochemistry of reactions involving Thiane-2-carbonyl chloride. Drawing inspiration from successes in asymmetric catalysis with other cyclic compounds, several promising avenues emerge. scilit.comrsc.org

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, presents a particularly attractive strategy. hilarispublisher.com Chiral amines, thioureas, and squaramides have proven effective in promoting enantioselective reactions for a variety of substrates. nih.govmdpi.com The development of bespoke chiral organocatalysts designed to interact specifically with the thiane (B73995) moiety could enable highly selective transformations. Dynamic kinetic resolution, a powerful strategy for converting a racemic mixture into a single enantiomer of a product, is another area ripe for exploration. mdpi.combeilstein-journals.orgresearchgate.net By combining a chiral catalyst with conditions that allow for the racemization of the starting material, it may be possible to synthesize enantiopure derivatives of this compound with high efficiency.

Furthermore, the exploration of chiral metal-based catalysts, such as those derived from transition metals like copper, palladium, and rhodium, could open up new reaction pathways. hilarispublisher.comacs.org These catalysts, often in conjunction with chiral ligands, can facilitate a wide range of asymmetric transformations, including reductions, cross-coupling reactions, and cycloadditions.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Catalyst Classes | Target Transformations |

| Organocatalysis | Chiral Amines, Thioureas, Squaramides | Asymmetric nucleophilic additions, Kinetic resolutions |

| Metal Catalysis | Chiral Lewis Acids, Transition Metal Complexes | Enantioselective reductions, Cross-coupling reactions |

| Biocatalysis | Engineered Enzymes (e.g., Ketoreductases) | Stereoselective carbonyl reductions |

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offer numerous advantages in terms of safety, efficiency, and scalability. tcichemicals.comnih.gov The integration of this compound into flow chemistry setups is a logical next step to enable its efficient and safe utilization, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.govuc.pt

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the exploration of the chemical space around this compound. researchgate.net By systematically varying reaction parameters and building blocks, these platforms can rapidly generate libraries of novel thiane-containing compounds for screening in drug discovery and materials science applications. The development of standardized protocols for the use of this compound in these automated systems will be crucial for its widespread adoption. cam.ac.uk

Exploration of this compound in Materials Science Applications

The incorporation of sulfur atoms into polymers can impart unique and desirable properties, including high refractive indices, thermal stability, and metal-binding capabilities. wiley.comrsc.orggoogle.com this compound, as a building block, offers the potential to introduce the thiane moiety into a variety of polymer backbones. Future research in this area will likely focus on the synthesis of novel sulfur-containing polymers with tailored properties. wiley.com

For instance, poly(thioester)s and poly(thioether)s derived from this compound could find applications in advanced optical materials, specialty coatings, and as components in electronic devices. google.commdpi.com The inherent functionality of the thiane ring could also be exploited for post-polymerization modification, allowing for the fine-tuning of material properties. The exploration of thiane-containing derivatives as additives to existing polymers, for example, as photostabilizers for materials like poly(vinyl chloride), also presents a viable research direction. ksu.edu.sa

Advanced Mechanistic Insights through Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new reactivity. The application of advanced, real-time spectroscopic techniques to reactions involving this compound will be instrumental in elucidating the intricate details of its chemical behavior. shimadzu.comrsc.orgresearchgate.netmpg.de

In-situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis. acs.orgnih.govyoutube.comyoutube.comresearchgate.netrsc.org This technique is particularly well-suited for monitoring reactions in flow systems and under pressure. By observing the vibrational signatures of key functional groups, researchers can gain insights into reaction pathways and identify transient species that might otherwise go undetected. acs.org Other powerful techniques such as in-situ NMR and Raman spectroscopy can also provide complementary mechanistic information.

Computational Design and Prediction of New Reactivity Modes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. tuengr.compku.edu.cnnih.govrsc.org The application of DFT calculations to this compound can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. rsc.org

Future research in this area will likely involve the use of computational models to:

Predict the regioselectivity and stereoselectivity of reactions: By calculating the energies of different transition states, researchers can predict the likely outcome of a reaction and guide the design of more selective catalysts.

Design novel catalysts: Computational screening can be used to identify promising catalyst structures for specific enantioselective transformations.

Explore new reactivity modes: Theoretical calculations can uncover previously unknown reaction pathways and inspire the development of novel synthetic methodologies.

The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of new and useful transformations of this compound.

Q & A

Q. What advanced techniques are suitable for probing the electronic effects of this compound’s sulfur atom on its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.